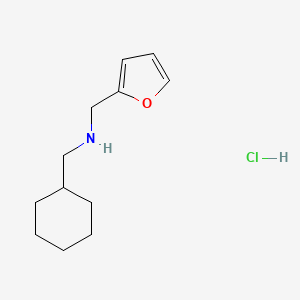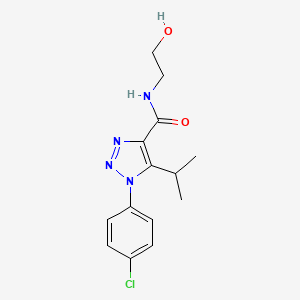
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mécanisme D'action
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide exerts its biological effects by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. The proteasome plays a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and protein quality control. By inhibiting the proteasome, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide can induce cellular apoptosis and inhibit the growth of cancer cells. In addition, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide can also inhibit the aggregation of amyloid-beta and alpha-synuclein by binding to these proteins and preventing their misfolding and aggregation.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to induce cellular apoptosis in cancer cells by inhibiting the proteasome. In addition, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide can also inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and downregulating the expression of oncogenes. In Alzheimer's and Parkinson's disease research, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively, which are proteins that are implicated in the pathogenesis of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the proteasome. However, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has significant potential for therapeutic applications in various diseases, and future research should focus on optimizing its pharmacokinetic properties and developing more potent and selective analogs. In addition, further studies are needed to elucidate the mechanism of action of N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide and its effects on other cellular processes. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide in human subjects.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by targeting the proteasome, a cellular complex that plays a crucial role in protein degradation. In Alzheimer's and Parkinson's disease research, N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively, which are proteins that are implicated in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-14-3-1-2-13(10-14)19(26)24-8-6-12(7-9-24)18(25)23-17-5-4-15(21)11-16(17)22/h1-5,10-12H,6-9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUWZNSJLIJQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride](/img/structure/B4446176.png)
![2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4446179.png)
![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4446199.png)
![1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4446216.png)



amine dihydrochloride](/img/structure/B4446249.png)
![N-(2-methoxy-1-methylethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446261.png)
![3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4446262.png)

![N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4446275.png)